Mephedrone

描述

甲卡西酮,也称为 4-甲基甲卡西酮,是一种合成兴奋剂,属于安非他明和卡西酮类。它在化学结构上与东非卡特植物中发现的卡西酮化合物相似。 甲卡西酮因其类似于 MDMA、安非他明和可卡因的兴奋作用而成为一种受欢迎的娱乐性药物 .

准备方法

合成路线和反应条件: 甲卡西酮通常通过在还原剂(如氰基硼氢化钠)存在下,将 4-甲基丙酰苯酮与甲胺反应合成。 反应在甲醇或乙醇等溶剂中进行,并在受控温度条件下进行 .

工业生产方法: 甲卡西酮的工业生产涉及类似的合成路线,但规模更大。 该工艺包括通过重结晶或其他纯化技术对最终产品进行纯化,以确保高纯度和质量 .

化学反应分析

Mephedrone Metabolism

This compound undergoes extensive metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme . The main phase I metabolic pathways include N-demethylation, reduction of the ketone moiety, and oxidation of the tolyl group . Key metabolites identified in human plasma and urine include nor-mephedrone, dihydro-mephedrone, hydroxytolyl-mephedrone, and 4-carboxy-mephedrone, with 4-carboxy-mephedrone being the most abundant .

Based on the analysis of rat and human urine by gas chromatography and mass spectrometry, this compound is thought to be metabolized by three phase 1 pathways :

- Demethylation to the primary amine

- Reduction of the ketone group

- Oxidation of the tolyl group

Both 5 and 6 are thought to be further metabolized by conjugation to the glucuronide and sulfate derivatives .

Pharmacodynamics

This compound acts as a substrate for monoamine transporters, including DAT, SERT, and NET . It inhibits the reuptake of neurotransmitters and promotes their release, leading to increased extracellular levels of dopamine, serotonin, and norepinephrine .

Monoamine release of this compound and related agents (EC50, nM)

| Compound | NE | DA | 5-HT |

|---|---|---|---|

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |

| 4-Methylamphetamine | 22.2 | 44.1 | 53.4 |

| 4-Methylmethamphetamine | 66.9 | 41.3 | 67.4 |

| MDMA | 54.1–110 | 51.2–278 | 49.6–72 |

| Cathinone | 23.6–25.6 | 34.8–83.1 | 6,100–7,595 |

| Methcathinone | 22–26.1 | 12.5–49.9 | 2,592–5,853 |

| Northis compound | 100 | 220 | 210 |

| R(+)-Northis compound | 89 | 150 | 179 |

| S(–)-Northis compound | 115 | 391 | 1,592 |

| This compound | 58–62.7 | 49.1–51 | 118.3–122 |

| S(–)-Mephedrone | ND | 74 | 61 |

| R(+)-Mephedrone | ND | 31 | 1,470 |

| Methylone | 140–270 | 117–220 | 234–708 |

Note: The smaller the value, the more strongly the drug releases the neurotransmitter. The assays were done in rat brain synaptosomes, and human potencies may be different .

This compound also shows affinity for serotonin 5-HT2A receptors, α2-adrenergic receptors, and trace amine-associated receptor 1 (TAAR1) .

科学研究应用

Pharmacological Effects

Mephedrone has been observed to exert various pharmacological effects primarily through its action as a monoamine releaser and reuptake inhibitor. It affects neurotransmitter systems, particularly those involving dopamine and serotonin. Key findings include:

- Dopamine and Serotonin Release : this compound increases extracellular concentrations of dopamine and serotonin, similar to other stimulants like amphetamines. Studies indicate that this compound produces a more significant increase in serotonin levels compared to MDMA (3,4-methylenedioxymethamphetamine) .

- Behavioral Effects : In animal models, this compound has been shown to induce hyperactivity, euphoria, and enhanced sexual behavior. For instance, it significantly increased locomotor activity in rats .

- Long-term Neurochemical Changes : Research indicates that repeated administration of this compound can lead to alterations in dopamine transporter levels and serotonin transporter levels in various brain regions. These changes may persist even after discontinuation of the drug .

Potential Therapeutic Applications

While primarily known for its recreational use, this compound's pharmacological profile suggests potential applications in therapeutic settings:

- Cognitive Enhancement : Some studies have indicated that this compound may improve visuo-spatial associative memory and learning abilities in animal models . This raises questions about its potential use in cognitive disorders, although further research is necessary.

- Anxiolytic Effects : Preliminary findings suggest that this compound may exhibit anxiolytic-like properties, potentially offering insights into its use for anxiety-related conditions .

Health Risks and Toxicology

Despite its potential applications, the use of this compound is associated with significant health risks:

- Toxicological Concerns : this compound has been linked to neurotoxicity and oxidative stress in neuronal cell lines. Studies have shown that it can induce cell death and impair metabolic activity at higher concentrations .

- Subjective Effects and Risks : Users commonly report effects such as euphoria and increased energy; however, these are accompanied by risks including anxiety, paranoia, and cardiovascular complications . The drug's rapid onset and short duration of action can lead to binge use patterns, increasing the risk of adverse effects.

Case Studies and Research Findings

Several case studies have highlighted the implications of this compound use:

- Neurotoxic Effects : A study involving human neuroblastoma cells demonstrated that this compound exposure resulted in increased oxidative stress markers and cell viability changes, suggesting potential neurotoxic effects .

- Behavioral Studies in Animals : Research on mice showed that this compound administration led to both stimulant-like effects (increased locomotion) and depressive-like behaviors (impaired memory), indicating a complex interaction with the central nervous system .

- Epidemiological Insights : Reports from emergency departments have documented cases of severe health complications following this compound use, emphasizing the need for public health awareness regarding new psychoactive substances .

作用机制

甲卡西酮通过增加单胺类神经递质(如多巴胺、血清素和去甲肾上腺素)的释放和抑制其再摄取而发挥作用。这会导致这些神经递质在突触间隙中的水平升高,从而导致刺激和欣快感增强。 主要分子靶点包括多巴胺转运蛋白、血清素转运蛋白和去甲肾上腺素转运蛋白 .

相似化合物的比较

甲卡西酮在结构和药理学上与其他合成卡西酮类似,例如:

甲卡西酮: 类似的兴奋作用,但在芳环上的取代模式不同。

甲酮: 共享类似的效应,但具有亚甲二氧基而不是甲基。

3,4-亚甲二氧基吡咯烷酮(MDPV): 更强的兴奋作用,更易发生不良反应的风险.

独特性: 甲卡西酮的兴奋和致幻作用的独特组合,以及其相对较短的作用时间,使其区别于其他合成卡西酮。 它的化学结构允许进行各种修饰,从而导致合成具有不同药理学特性的众多类似物 .

生物活性

Mephedrone, chemically known as 4-methylmethcathinone, is a synthetic cathinone that has gained popularity as a recreational drug. Its biological activity primarily revolves around its interaction with monoamine transporters, leading to significant neurochemical effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacodynamics, metabolism, and associated neurotoxicity.

This compound acts predominantly as a monoamine transporter substrate , influencing the release and reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Research indicates that this compound and its metabolites exhibit high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Key Findings:

- Monoamine Release : this compound induces the release of monoamines via high-affinity transporters. Specifically, it has been shown to increase extracellular levels of DA and 5-HT in vivo .

- Metabolite Activity : The N-demethylated metabolite, nor-mephedrone, also displays significant neurochemical activity, enhancing DA and 5-HT levels . Conversely, 4-hydroxythis compound does not exhibit similar effects on neurotransmitter levels .

Metabolism

This compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. The main metabolic pathways include:

- N-demethylation

- Hydroxylation

- Reduction of the β-keto group

These metabolic processes yield several active metabolites that may contribute to the drug's overall effects . Notably, some metabolites retain pharmacological activity at monoamine transporters, which may play a role in the entactogenic and psychostimulant effects associated with this compound use .

Neuropharmacological Effects

In preclinical studies using animal models, this compound has been shown to induce various behavioral changes:

- Locomotor Activity : Repeated administration of this compound leads to increased spontaneous locomotor activity in rodents, with evidence suggesting tolerance development over time .

- Neurotoxicity : Studies indicate that this compound can cause neurotoxic effects similar to those observed with other stimulants like MDMA. These include reductions in serotonin transporter function and alterations in dopaminergic and serotonergic systems .

Case Studies

A notable study examined the effects of this compound on rat models:

- Rats administered with this compound displayed significant increases in locomotor activity and elevated levels of extracellular DA and 5-HT.

- Following a binge-like treatment protocol, persistent serotonergic deficits were observed even days after exposure .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Key Findings | Methodology |

|---|---|---|

| Meyer et al., 2010 | This compound induces release via DAT, NET, SERT | In vitro assays |

| Mayer et al., 2016 | Nor-mephedrone increases extracellular DA; 4-OH-mephedrone does not | Microdialysis in rats |

| PMC4978154 | Phase I metabolites inhibit uptake; nor-mephedrone induces locomotor activity | In vitro and in vivo studies |

| PMC5771050 | Neurotoxicity observed; persistent serotonergic deficits post-exposure | Animal model studies |

属性

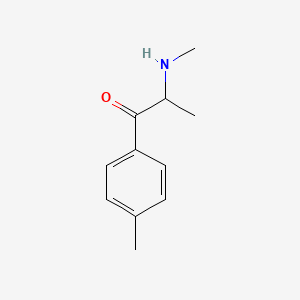

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELGFTGWJGBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891437 | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As with phenethylamines, in the absence of ring-substitution, cathinones behave predominantly as central nervous system (CNS) stimulants, although generally with a lower potency than the corresponding phenethylamine analogue. The lower potency is caused by the beta-keto group creating a more polar molecule with lower ability to cross the blood-brain barrier. In the presence of ring substitution, however, the properties are modified towards MDMA-like effects., There are no formal pharmacodynamic studies looking specifically at mephedrone. Based on its chemical structure, it is likely that it has a similar mechanism of action to other stimulant drugs (blocks reuptake of, and stimulates the release of stimulant neurotransmitters such as serotonin, dopamine and norepinephrine). This is further supported by the sympathomimetic effects (dilated pupils, tachycardia, hypertension, agitation) seen with mephedrone use that are similar to other stimulant drugs such as MDMA and cocaine. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine-white to off-white or slightly colored powder ... also found in tablet or capsule form | |

CAS No. |

1189805-46-6 | |

| Record name | Mephedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189805466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephedrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmethcathinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA8T27317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephedrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。